molecular formula C5H7NO2S B12530578 2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 707537-41-5

2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B12530578
CAS No.: 707537-41-5
M. Wt: 145.18 g/mol
InChI Key: ZLIIRNPLAXTDEB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the final compound after further treatment. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the thiazole ring, leading to various reduced derivatives.

    Substitution: The thiazole ring allows for both electrophilic and nucleophilic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in biochemical pathways, potentially activating or inhibiting enzymes and receptors . This interaction can lead to various physiological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

CAS No.

707537-41-5

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

2-methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C5H7NO2S/c1-3-6-4(2-9-3)5(7)8/h3H,2H2,1H3,(H,7,8)

InChI Key

ZLIIRNPLAXTDEB-UHFFFAOYSA-N

Canonical SMILES

CC1N=C(CS1)C(=O)O

Origin of Product

United States

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